molecular formula C8H5BrF3NO3 B8174473 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8174473
M. Wt: 300.03 g/mol
InChI Key: JIEYDBUKYZJXTA-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzene, substituted with bromine, nitro, and trifluoroethoxy groups

Properties

IUPAC Name

2-bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c9-6-3-5(16-4-8(10,11)12)1-2-7(6)13(14)15/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEYDBUKYZJXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

Scientific Research Applications

2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Potential use in the development of bioactive compounds. The nitro and trifluoroethoxy groups can impart unique biological activities to the molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-nitrobenzene: Similar structure but lacks the trifluoroethoxy group.

    2-Bromo-4-fluoro-1-nitrobenzene: Contains a fluorine atom instead of the trifluoroethoxy group.

    1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Lacks the nitro group.

Uniqueness

2-Bromo-1-nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the nitro and trifluoroethoxy groupsThe trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .

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